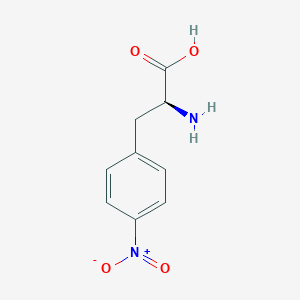

4-Nitro-L-phenylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVVZTAFGPQSPC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020875 | |

| Record name | (2S)-2-Amino-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-99-5 | |

| Record name | p-Nitrophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine, 4-nitro-, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Amino-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45BD1566VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, experimental protocols, and applications of 4-Nitro-L-phenylalanine, a non-proteinogenic amino acid of significant interest in biochemical research and pharmaceutical development.

Core Properties

This compound, a derivative of the essential amino acid L-phenylalanine, is distinguished by the presence of a nitro group at the para position of the phenyl ring. This modification imparts unique chemical and physical properties that make it a valuable tool in various scientific disciplines.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| Appearance | White to yellowish powder | [1] |

| Melting Point | 240-250 °C (decomposes) | [1] |

| Optical Rotation [α]D20 | +6.0 ± 1.5° (c=1 in 5N HCl) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water. | [2][3] |

| CAS Number | 949-99-5 | [1] |

Spectral Data

The spectral characteristics of this compound are crucial for its identification and characterization. While specific peak values can vary slightly based on the solvent and experimental conditions, the following tables provide an overview of its characteristic spectral data.

¹H NMR Spectral Data

| Assignment | Approximate Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons | 7.5 - 8.2 | Two doublets, characteristic of a para-substituted benzene (B151609) ring. |

| α-Proton (CH) | ~4.0 | Multiplet. |

| β-Protons (CH₂) | ~3.2 | Two doublets of doublets. |

¹³C NMR Spectral Data

| Assignment | Approximate Chemical Shift (δ, ppm) |

| Carbonyl Carbon | ~175 |

| Aromatic C-NO₂ | ~147 |

| Aromatic CH | ~130 |

| Aromatic C-CH₂ | ~145 |

| Aromatic CH | ~124 |

| α-Carbon | ~55 |

| β-Carbon | ~37 |

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 | O-H Stretch (Carboxylic Acid) | Broad |

| ~3100 | N-H Stretch (Amine) | Medium |

| ~3000 | Aromatic C-H Stretch | Medium |

| ~1700 | C=O Stretch (Carboxylic Acid) | Strong |

| ~1600 | N-H Bend (Amine) | Medium |

| ~1520 | Asymmetric NO₂ Stretch | Strong |

| ~1345 | Symmetric NO₂ Stretch | Strong |

UV-Vis Spectral Data

| λmax (nm) | Notes |

| ~270-280 | Absorption maximum in neutral solutions. |

Biological and Research Applications

This compound is not a naturally occurring amino acid but serves as a versatile building block in several research areas:

-

Peptide Synthesis and Protein Engineering : It is widely used to synthesize modified peptides and proteins. The nitro group can be used as a spectroscopic probe or can be chemically modified, for instance, by reduction to an amino group, allowing for further conjugation or labeling of the peptide.

-

Drug Development : Its unique structure makes it a candidate for the development of novel pharmaceuticals. It can be incorporated into peptide-based drugs to enhance their properties or to study their mechanism of action.

-

Biochemical Assays : The chromophoric nature of the nitro group allows for enhanced detection in various analytical and biochemical assays.

Experimental Protocols

Synthesis of this compound via Nitration of L-Phenylalanine

This protocol describes a common method for the synthesis of this compound.

Materials:

-

L-Phenylalanine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Sodium Hydroxide (B78521) (NaOH) solution (e.g., 40%) for neutralization

-

Filtration apparatus

-

Vacuum drying oven

Methodology:

-

Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add a pre-determined volume of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. A common volume ratio is 1:2 (HNO₃:H₂SO₄). Allow the mixture to cool.

-

Dissolution of L-Phenylalanine: In a separate reaction vessel, dissolve L-phenylalanine in concentrated sulfuric acid, ensuring the temperature is kept low (around 0°C) using an ice bath.

-

Nitration Reaction: Slowly add the cooled nitrating mixture dropwise to the L-phenylalanine solution while maintaining a low temperature (e.g., 0-5°C) and stirring continuously. The reaction is typically allowed to proceed for several hours.

-

Quenching and Precipitation: Pour the reaction mixture slowly over a large volume of crushed ice with stirring. This will quench the reaction and dilute the acid.

-

Neutralization: Carefully adjust the pH of the solution to approximately 2-3 using a sodium hydroxide solution. A precipitate of this compound will form.

-

Isolation and Washing: Collect the precipitate by filtration. Wash the solid with cold deionized water until the filtrate is neutral.

-

Drying: Dry the purified this compound under reduced pressure.

Purification:

The crude product can be further purified by recrystallization from hot water.

Incorporation of this compound into a Peptide using Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for incorporating Fmoc-4-Nitro-L-phenylalanine-OH into a peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acids, including Fmoc-4-Nitro-L-phenylalanine-OH

-

Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution in DMF (e.g., 20%) for Fmoc deprotection

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

-

Diethyl ether

-

HPLC for purification

Methodology:

-

Resin Swelling: Swell the chosen resin in DMF in a reaction vessel for at least 30 minutes.

-

First Amino Acid Coupling (if not pre-loaded): Couple the first Fmoc-protected amino acid to the resin using a suitable coupling protocol.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% piperidine/DMF solution. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Incorporation of this compound):

-

Activate Fmoc-4-Nitro-L-phenylalanine-OH by dissolving it in DMF with a coupling reagent (e.g., HBTU) and an activator base (e.g., DIPEA).

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).

-

Wash the resin extensively with DMF to remove excess reagents.

-

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the solid, and then purify by reverse-phase HPLC.

Visualized Workflows

The following diagrams illustrate the key experimental processes involving this compound.

Caption: Synthesis of this compound.

Caption: Incorporation into a peptide via SPPS.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as acutely toxic if swallowed and may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

synthesis of 4-Nitro-L-phenylalanine for research use

An In-depth Technical Guide to the Synthesis of 4-Nitro-L-phenylalanine for Research Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a crucial amino acid derivative in biochemical research and pharmaceutical development. Its unique nitro group serves as a valuable building block for peptide synthesis, enabling the exploration of structure-activity relationships and acting as a chromophore for enhanced detection.[1] This document details established chemical and enzymatic synthetic routes, complete with experimental protocols and comparative data, to assist researchers in its effective preparation for laboratory and developmental applications.

Physicochemical Properties and Characterization Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its identification and quality control.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2][3] |

| Molecular Weight | 210.19 g/mol | [2][3] |

| Appearance | White to yellowish powder | [1] |

| Melting Point | 240-251 °C (decomposes) | [1][4][5] |

| Optical Rotation [α]D20 | +6.0 ± 1.5º (c=1 in 5N HCl) | [1] |

| CAS Number | 949-99-5 | [1][3] |

| Purity (typical) | ≥ 98% (HPLC) | [1] |

Synthetic Routes and Methodologies

Two primary methodologies for the synthesis of this compound are prevalent in research and development: direct nitration of L-phenylalanine and enzymatic synthesis from 4-nitrocinnamic acid.

Chemical Synthesis: Direct Nitration of L-Phenylalanine

The most common chemical synthesis involves the electrophilic nitration of L-phenylalanine using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid.[4][6][7] This method is well-established but requires careful control of reaction conditions to maximize the yield of the desired para-isomer and minimize the formation of byproducts.

The efficiency of the nitration reaction is highly dependent on the reaction conditions. Below is a comparison of different reported methodologies.

| Method | Reagents | Temperature (°C) | Time | Yield (%) | Reactor Type | Reference |

| Method A | L-phenylalanine, H₂SO₄, HNO₃ | 0 | 10-15 min | 50-55 | Batch | [6] |

| Method B | L-phenylalanine, H₂SO₄, HNO₃ | 0 | 3 h | 65.2 | Batch | [7] |

| Method C | L-phenylalanine, H₂SO₄, HNO₃ | 50 | 5 min | 80.9 | Tubular | [7] |

| Method D | L-phenylalanine, mixed acid | Room Temp | 12 h | 57 | Batch | [8] |

This protocol is based on a widely cited method for the laboratory-scale synthesis of this compound.[6]

Materials:

-

L-phenylalanine (10.0 g, 60.6 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄, 95-98%, 16 mL)

-

Concentrated Nitric Acid (HNO₃, 90%, 3.0 mL)

-

Lead(II) Carbonate (PbCO₃, ~80 g)

-

Hydrogen Sulfide (B99878) (H₂S) gas

-

95% Ethanol

-

Deionized Water

-

Ice

Procedure:

-

In a flask immersed in an ice bath, dissolve 10.0 g of L-phenylalanine in 16 mL of concentrated sulfuric acid at 0°C with stirring.

-

Slowly add 3.0 mL of 90% nitric acid dropwise to the stirring solution, ensuring the temperature is maintained at approximately 0°C.

-

After the complete addition of nitric acid, continue stirring the mixture for an additional 10-15 minutes.

-

Pour the reaction mixture over approximately 200 mL of crushed ice and then dilute with water to a total volume of about 700 mL.

-

Heat the solution to boiling and neutralize it by the gradual addition of lead(II) carbonate until the pH is neutral.

-

Filter the resulting precipitate (lead sulfate) and treat the supernatant with a stream of hydrogen sulfide gas to precipitate any remaining lead ions as lead sulfide.

-

Filter the lead sulfide precipitate.

-

Reduce the volume of the resulting filtrate to one-third of its original volume by evaporation.

-

The solid this compound will crystallize. Filter the solid product and wash it with 95% ethanol.

-

For further purification, the product can be recrystallized from boiling water to yield 50-55% of pure p-nitrophenylalanine.[6]

Enzymatic Synthesis

An alternative, greener approach to synthesizing this compound involves the use of Phenylalanine Ammonia (B1221849) Lyases (PALs).[9][10] These enzymes catalyze the reverse reaction of deamination, adding ammonia to a cinnamic acid derivative.[9] This method offers high enantioselectivity and avoids the harsh acidic conditions of chemical nitration.

| Enzyme | Substrate | Conversion (%) | Reaction Time | Key Advantage | Reference |

| Phenylalanine Ammonia Lyase (PAL) | 4-Nitrocinnamic Acid | 89 ± 5 | 20 min (in continuous flow) | High conversion, short reaction time, catalyst reusability | [9] |

This protocol outlines the general steps for an immobilized enzyme continuous flow synthesis.[9]

Materials:

-

4-Nitrocinnamic acid

-

Ammonium (B1175870) carbamate (B1207046) (e.g., 5M)

-

Immobilized Phenylalanine Ammonia Lyase (e.g., AvPAL or PbPAL)

-

Bicarbonate buffer (pH 9)

-

Continuous flow reactor system

Procedure:

-

Prepare a stock solution of 4-nitrocinnamic acid and a high-concentration solution of ammonium carbamate in a suitable buffer (e.g., bicarbonate buffer pH 9).

-

Pack a column for the continuous flow reactor with the immobilized PAL enzyme.

-

Set up the continuous flow system, pumping the substrate and ammonia source solutions through the enzyme-packed column at a controlled flow rate.

-

Maintain the reactor at an optimal temperature (e.g., 37°C).

-

The reaction occurs as the substrate solution passes over the immobilized enzyme, with a contact time that can be as short as 20 minutes.[9]

-

Collect the eluent from the reactor, which contains the product, this compound.

-

The product can be isolated and purified using standard chromatographic techniques.

-

The immobilized enzyme can be reused over extended periods (e.g., up to 24 hours), demonstrating a key advantage of this method.[9]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the chemical and enzymatic synthesis routes.

Caption: Chemical Synthesis Workflow for this compound.

Caption: Enzymatic Synthesis Workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile tool for researchers. It is frequently incorporated into peptides and proteins to study structure-function relationships.[1] In drug development, its unique properties are leveraged for creating novel pharmaceuticals that may target specific enzymes or receptors.[1][11][12] Furthermore, it serves as a key intermediate in the synthesis of certain medications, such as the migraine treatment Zolmitriptan.[4] The presence of the nitro group can also be exploited for bioconjugation, facilitating the attachment of biomolecules to drugs or imaging agents.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Nitro- L -phenylalanine 98 207591-86-4 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]

- 9. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

Spectroscopic Properties of p-Nitrophenylalanine: An In-depth Technical Guide

This guide provides a comprehensive overview of the core spectroscopic properties of the unnatural amino acid p-nitrophenylalanine (pNPA). Tailored for researchers, scientists, and drug development professionals, this document details the absorption, fluorescence, nuclear magnetic resonance (NMR), and vibrational spectroscopy characteristics of pNPA. It includes structured data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and application of this versatile molecule in various scientific domains.

Introduction

para-Nitrophenylalanine is a non-proteinogenic amino acid that has found significant utility in biochemical and pharmaceutical research. Its unique nitro group on the phenyl ring imparts distinct spectroscopic signatures that are sensitive to the local environment, making it a valuable probe for studying protein structure, function, and dynamics. Furthermore, pNPA serves as a crucial intermediate in the synthesis of various compounds, including peptide-based drugs and chromogenic enzyme substrates.[1][2][3] This guide will explore the key spectroscopic features of pNPA and provide practical methodologies for their characterization.

UV-Vis Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of p-nitrophenylalanine is dominated by the electronic transitions of the nitrophenyl chromophore. The position and intensity of the absorption bands are influenced by the solvent polarity and pH.

Data Presentation

| Spectroscopic Parameter | Value | Conditions | Reference |

| Absorption Maxima (λmax) | ~274-280 nm | Neutral pH | [4] |

| ~317 nm (p-nitrophenol) | Acidic pH | [5] | |

| ~400-405 nm (p-nitrophenolate) | Alkaline pH | [5][6][7] | |

| Molar Extinction Coefficient (ε) | ~8,800 M-1cm-1 (for p-nitroaniline) | at 405-410 nm | [6] |

| ~18,000 M-1cm-1 (for p-nitrophenol) | at 405 nm in 1 N NaOH | [1] |

Experimental Protocol: UV-Vis Absorption Spectroscopy

This protocol outlines the general procedure for acquiring the UV-Vis absorption spectrum of p-nitrophenylalanine.

Materials:

-

p-Nitrophenylalanine

-

Spectrophotometer-grade solvents (e.g., water, ethanol, phosphate (B84403) buffer)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of pNPA in the desired solvent. A typical concentration is in the range of 10-100 µM. Ensure the solvent is appropriate for the desired pH and experimental conditions.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 200-500 nm).

-

Blank Measurement: Fill a quartz cuvette with the solvent used to dissolve the pNPA. This will serve as the blank to zero the instrument and subtract the solvent's absorbance.

-

Sample Measurement: Rinse the cuvette with the pNPA solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar extinction coefficient is to be determined, measure the absorbance of several known concentrations and use the Beer-Lambert law (A = εcl) to calculate ε.[3][7]

Fluorescence Spectroscopy

While the parent amino acid phenylalanine exhibits weak intrinsic fluorescence, the introduction of the nitro group in p-nitrophenylalanine significantly quenches this fluorescence.[8][9] Therefore, pNPA itself is not considered a strong fluorophore. However, it is often used in contexts where fluorescence is measured, for example, as a quencher or as part of a substrate that releases a fluorescent product. For context, the fluorescence properties of the related unnatural amino acid p-cyanophenylalanine, which is a useful fluorescent probe, are often studied.[10]

Data Presentation

Direct quantitative fluorescence data for p-nitrophenylalanine is not extensively reported due to its quenching properties.

Experimental Protocol: Fluorescence Spectroscopy

This protocol describes a general method for measuring the fluorescence emission spectrum, which for pNPA would primarily confirm its low quantum yield.

Materials:

-

p-Nitrophenylalanine

-

Fluorescence-grade solvents

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of pNPA (e.g., 1-10 µM) in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[9]

-

Instrument Setup: Turn on the spectrofluorometer. Set the excitation wavelength, which is typically at or near the absorption maximum (e.g., 280 nm). Set the emission wavelength range to be scanned (e.g., 290-500 nm).

-

Blank Measurement: Record the emission spectrum of the solvent blank to identify any background signals or Raman scattering peaks.

-

Sample Measurement: Record the fluorescence emission spectrum of the pNPA solution.

-

Data Correction: If necessary, subtract the blank spectrum from the sample spectrum and correct for instrument-specific variations in detection efficiency across the wavelength range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the atoms within the pNPA molecule. Both ¹H and ¹³C NMR are crucial for structural confirmation and for studying interactions.

Data Presentation

¹H NMR Chemical Shifts (δ) in CDCl₃ (for a derivative): [11]

| Proton | Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 8.19 |

| Aromatic CH | 6.92 |

| OH | 5.39 |

¹³C NMR Chemical Shifts (δ) in CDCl₃ (for a derivative): [11]

| Carbon | Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 160.94 |

| Aromatic CH | 126.16 |

| Aromatic CH | 115.63 |

Note: The provided data is for a p-nitrophenol derivative, which is closely related to the nitrophenyl moiety of pNPA. Specific shifts for pNPA will vary with solvent and pH.

Experimental Protocol: NMR Spectroscopy

Materials:

-

p-Nitrophenylalanine

-

Deuterated NMR solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of pNPA in the chosen deuterated solvent in an NMR tube. The concentration will depend on the spectrometer's sensitivity.

-

Instrument Setup: Tune and shim the NMR spectrometer to the specific sample and solvent.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Subsequently, acquire the ¹³C NMR spectrum. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural assignments.[12]

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known values and correlation experiments.[12][13]

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For pNPA, the characteristic vibrations of the nitro group, the amino acid backbone, and the phenyl ring are of particular interest.

Data Presentation

Characteristic FT-IR Absorption Bands (for p-nitroaniline): [4]

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching | 3350-3482 |

| C=C Stretching (aromatic) | 1570-1585 |

| C-C Stretching (aromatic) | 1430-1445 |

| C-N Stretching | 1244-1283 |

| C-H Bending (in-plane) | 1100-1180 |

| C-H Bending (out-of-plane) | 665-780 |

Characteristic Raman Shifts (for phenylalanine): [14]

| Vibration | Wavenumber (cm⁻¹) |

|---|---|

| Ring Breathing Mode | ~1003 |

| C-H Bending | ~1031 |

Note: The provided FT-IR data is for p-nitroaniline, which shares the key chromophore with pNPA. The Raman data is for phenylalanine, which provides the backbone and phenyl ring vibrations.

Experimental Protocol: FT-IR Spectroscopy

Materials:

-

p-Nitrophenylalanine

-

KBr (for pellet preparation) or ATR accessory

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet): Mix a small amount of pNPA with dry KBr powder and press it into a thin, transparent pellet.

-

Sample Preparation (ATR): Place a small amount of the solid pNPA sample directly onto the ATR crystal.

-

Background Measurement: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Sample Measurement: Place the sample in the spectrometer and record the FT-IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.[15]

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is used to study chiral molecules and is particularly powerful for determining the secondary structure of proteins. For a single chiral molecule like L- or D-pNPA, CD can provide information about its conformation. The CD spectrum of phenylalanine shows a broad band between 197-225 nm.[16][17]

Experimental Protocol: Circular Dichroism Spectroscopy

Materials:

-

L- or D-p-Nitrophenylalanine

-

CD-grade solvent (e.g., water, phosphate buffer)

-

Quartz CD cuvette (typically with a short path length, e.g., 1 mm)

-

CD spectropolarimeter

Procedure:

-

Sample Preparation: Prepare a solution of the pNPA enantiomer in the chosen solvent.

-

Instrument Setup: Turn on the instrument and purge with nitrogen gas. Set the appropriate scanning parameters (wavelength range, scan speed, bandwidth).

-

Blank Measurement: Record the CD spectrum of the solvent in the cuvette.

-

Sample Measurement: Record the CD spectrum of the pNPA solution.

-

Data Processing: Subtract the blank spectrum from the sample spectrum and convert the signal to molar ellipticity.

Visualizations

Synthesis of L-p-Nitrophenylalanine

The following diagram illustrates a common synthetic route for L-p-nitrophenylalanine via the nitration of L-phenylalanine.[2][18][19]

References

- 1. neb.com [neb.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. omlc.org [omlc.org]

- 10. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. par.nsf.gov [par.nsf.gov]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. prepchem.com [prepchem.com]

- 19. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]

The Advent of Nitro-Functionalized Amino Acids: A Technical Guide to Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group into the structure of amino acids, the fundamental building blocks of proteins, has opened up a new frontier in biochemistry and drug discovery. These "nitro-functionalized" amino acids, both naturally occurring and synthetic, exhibit unique chemical properties that make them powerful tools for probing biological systems and developing novel therapeutics. This technical guide provides an in-depth exploration of the discovery, development, and application of these remarkable molecules, with a focus on quantitative data, detailed experimental protocols, and the visualization of their impact on cellular signaling.

Discovery and Biological Significance

The discovery of nitro-functionalized amino acids in biological systems was a landmark event, revealing a new layer of complexity in cellular regulation and pathology. The most well-documented of these are 3-nitrotyrosine (B3424624) and Nω-nitro-L-arginine.

3-Nitrotyrosine: First identified as a marker of cellular damage, 3-nitrotyrosine is formed through the post-translational modification of tyrosine residues by reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻)[1][2]. Peroxynitrite arises from the near diffusion-limited reaction of nitric oxide (NO•) and superoxide (B77818) (O₂•⁻)[3][4]. Elevated levels of 3-nitrotyrosine are associated with a state of "nitroxidative stress" and have been implicated in a wide range of pathological conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders[1]. For instance, a twofold increase in nitrotyrosine levels has been quantified in the lungs of patients with Adult Respiratory Distress Syndrome (ARDS)[3][4][5]. The presence of the nitro group alters the chemical properties of the tyrosine residue, impacting protein structure, function, and signaling pathways[2].

Nω-nitro-L-arginine (L-NNA): This synthetic nitro-functionalized amino acid has been instrumental in elucidating the physiological roles of nitric oxide[6]. L-NNA is a potent competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), the enzyme responsible for synthesizing NO from L-arginine[6][7]. By blocking NO production, L-NNA has been widely used as a pharmacological tool to study NO-dependent signaling in vasodilation, neurotransmission, and the immune response[6][7]. Its inhibitory activity is crucial for dissecting the intricate roles of NO in both health and disease.

Unnatural Nitro-Amino Acids: Beyond naturally occurring modifications, scientists have engineered bacteria to biosynthesize unnatural nitro-functionalized amino acids, such as para-nitro-L-phenylalanine (pN-Phe)[8][9][10]. This achievement opens the door to the site-specific incorporation of nitro-amino acids into recombinant proteins, enabling the creation of proteins with novel functionalities for applications in immunotherapy and vaccine development[8][9][10].

Quantitative Data on Nitro-Functionalized Amino Acids

The following tables summarize key quantitative data related to the biological activity and synthesis of prominent nitro-functionalized amino acids.

| Parameter | Value | Organism/System | Reference(s) |

| Increase in Nitrotyrosine Levels in ARDS | Twofold | Human Lung Tissue | [3][4][5] |

| Biosynthetic Titer of para-nitro-L-phenylalanine | 819 µM | Escherichia coli | [9][10] |

Table 1: Quantitative Data on Nitro-Functionalized Amino Acids in Biological Systems

| Inhibitor | Target | IC₅₀ / Kᵢ | Reference(s) |

| Nω-nitro-L-arginine (L-NNA) | nNOS | Kᵢ = 0.61 µM | [11] |

| iNOS | Kᵢ = 4.28 µM | [11] | |

| eNOS | Kᵢ = 0.72 µM | [11] | |

| Nω-nitro-L-arginine methyl ester (L-NAME) | Purified Brain NOS | IC₅₀ = 70 µM (freshly dissolved) | [12] |

| Purified Brain NOS | IC₅₀ approached 1.4 µM after hydrolysis to L-NNA | [12] | |

| 1-(2-Trifluoromethylphenyl) imidazole (B134444) (TRIM) | nNOS | IC₅₀ = 28.2 µM | [13] |

| iNOS | IC₅₀ = 27.0 µM | [13] | |

| eNOS | IC₅₀ = 1057.5 µM | [13] |

Table 2: Inhibitory Activity of Nitro-Arginine Derivatives on Nitric Oxide Synthase Isoforms

Experimental Protocols

This section provides detailed methodologies for the synthesis and detection of nitro-functionalized amino acids.

Synthesis of para-nitro-L-phenylalanine

This protocol describes the chemical synthesis of p-nitrophenylalanine by the nitration of L-phenylalanine[8][14].

Materials:

-

L-phenylalanine

-

Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

-

Concentrated Nitric Acid (HNO₃, 90%)

-

Ice

-

Lead(II) Carbonate (PbCO₃)

-

Hydrogen Sulfide (H₂S) gas

-

95% Ethanol

Procedure:

-

Dissolve 10.0 g (60.6 mmoles) of L-phenylalanine in 16 ml of concentrated H₂SO₄ at 0°C with stirring.

-

Slowly add 3.0 ml of concentrated HNO₃ dropwise to the solution, maintaining the temperature at approximately 0°C.

-

After the addition is complete, continue stirring for 10-15 minutes.

-

Pour the reaction mixture over approximately 200 ml of ice and then dilute to about 700 ml with water.

-

Heat the solution to boiling and neutralize with approximately 80 g of PbCO₃.

-

Filter the resulting precipitate and treat the supernatant with H₂S gas to precipitate any remaining lead ions.

-

Filter the solution again and reduce the filtrate volume to one-third by evaporation.

-

Collect the solid product by filtration and wash with 95% ethanol.

-

Recrystallize the product from boiling water to yield p-nitrophenylalanine (yield: 50-55%).

Synthesis of Amino-Acid-Based Nitroalkenes via the Henry Reaction

This protocol outlines a general procedure for the synthesis of nitroalkenes from N-protected amino alcohols, which involves an oxidation step followed by a Henry (nitroaldol) reaction and subsequent elimination[15][16].

Part 1: Oxidation of N-Protected Amino Alcohols to Aldehydes

-

To a solution of the N-protected 2-amino alcohol (1.0 mmol) in a 1:1 mixture of toluene/ethyl acetate (B1210297) (6.0 mL), add a solution of NaBr (1.1 mmol) in H₂O (0.5 mL), followed by 4-AcNH-TEMPO (0.01 mmol).

-

Cool the mixture to 0°C and add an aqueous solution of NaOCl.

-

Stir the reaction until completion (monitored by TLC).

-

The resulting aldehyde is typically used in the next step without further purification.

Part 2: Henry Reaction Method A (DBU as base):

-

To a solution of a nitroalkane (3.0 mmol) in dry THF (5.0 mL) at 0°C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol) dropwise.

-

Stir for 15 minutes at 0°C.

-

Add a solution of the aldehyde from Part 1 (1.0 mmol) in dry THF (5.0 mL) dropwise.

-

Stir for 30 minutes at 0°C and then for 16 hours at room temperature.

-

Work up the reaction to isolate the β-nitro alcohol.

Part 3: Elimination to form Nitroalkene Method E (Mesyl Chloride and Triethylamine):

-

Dissolve the β-nitro alcohol (1.0 mmol) in dry CH₂Cl₂.

-

Cool to 0°C and add triethylamine (B128534) (Et₃N).

-

Slowly add methanesulfonyl chloride (MsCl).

-

Allow the reaction to warm to room temperature and stir for 1-24 hours until completion.

-

Work up the reaction to isolate the (E)-nitroalkene.

Detection and Enrichment of Tyrosine-Nitrated Proteins

This protocol provides a general workflow for the detection and enrichment of proteins containing 3-nitrotyrosine from biological samples[17][18].

1. Protein Extraction and Digestion:

-

Extract proteins from the biological sample using a suitable lysis buffer.

-

Digest the proteins into peptides using an appropriate protease (e.g., trypsin).

2. Immunoaffinity Enrichment (for nitrated peptides):

-

Incubate the peptide mixture with anti-3-nitrotyrosine antibodies immobilized on a solid support (e.g., agarose (B213101) beads).

-

Wash the beads extensively to remove non-specifically bound peptides.

-

Elute the bound nitrated peptides.

3. Chemical Enrichment (alternative to immunoaffinity):

-

Reduction: Reduce the nitrotyrosine residues in the peptides to aminotyrosine using a reducing agent such as sodium dithionite.

-

Biotinylation: Specifically label the newly formed amino group of aminotyrosine with a biotinylation reagent.

-

Affinity Purification: Enrich the biotinylated peptides using avidin- or streptavidin-coated beads.

-

Elute the enriched peptides.

4. Analysis by Mass Spectrometry:

-

Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific sites of tyrosine nitration.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to nitro-functionalized amino acids.

Caption: Formation of 3-Nitrotyrosine via Nitroxidative Stress.

Caption: Mechanism of Nitric Oxide Synthase Inhibition by L-NNA.

Caption: De Novo Biosynthesis of para-Nitro-L-phenylalanine.

Caption: Impact of Protein Tyrosine Nitration on Cancer-Related Signaling Pathways.

Conclusion and Future Directions

The study of nitro-functionalized amino acids has provided invaluable insights into the mechanisms of nitroxidative stress, cellular signaling, and enzyme function. The ability to both detect these modifications in vivo and synthesize novel nitro-amino acids for specific applications has greatly advanced the fields of biochemistry and drug development. Future research will likely focus on the development of more selective inhibitors for NOS isoforms, the elucidation of the full spectrum of proteins targeted by nitration, and the therapeutic potential of incorporating unnatural nitro-amino acids into protein-based drugs. The continued exploration of this fascinating class of molecules holds great promise for the development of new diagnostic and therapeutic strategies for a wide range of human diseases.

References

- 1. Protein tyrosine nitration in cellular signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein tyrosine nitration in cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of nitrotyrosine levels in lung sections of patients and animals with acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI - Quantitation of nitrotyrosine levels in lung sections of patients and animals with acute lung injury. [jci.org]

- 5. researchgate.net [researchgate.net]

- 6. Nitroarginine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] De novo biosynthesis of para-nitro-L-phenylalanine in Escherichia coli | Semantic Scholar [semanticscholar.org]

- 10. biorxiv.org [biorxiv.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. scispace.com [scispace.com]

- 16. Synthesis of Amino-Acid-Based Nitroalkenes | MDPI [mdpi.com]

- 17. Enrichment and detection of tyrosine-nitrated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to Genetic Code Expansion with 4-Nitro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The expansion of the genetic code to include non-canonical amino acids (ncAAs) represents a significant leap forward in protein engineering and chemical biology. This powerful technology allows for the site-specific incorporation of amino acids with novel chemical functionalities into proteins, enabling the creation of bespoke biological macromolecules with enhanced or entirely new properties. This guide provides a comprehensive technical overview of genetic code expansion with a particular focus on the unnatural amino acid 4-Nitro-L-phenylalanine (pNO2-Phe).

This compound is a valuable addition to the genetic repertoire due to its unique electronic and spectroscopic properties. The nitro group serves as an effective infrared probe for studying local protein environments and can act as a fluorescence quencher, making it a powerful tool for investigating protein structure, dynamics, and interactions.[1][2] Furthermore, the introduction of pNO2-Phe into autologous proteins has been shown to break immune self-tolerance, opening up new avenues for the development of therapeutic vaccines.

This guide will delve into the core principles of genetic code expansion, provide detailed experimental protocols for the incorporation of pNO2-Phe, present quantitative data on incorporation efficiency, and discuss methods for the verification and analysis of the resulting modified proteins.

Core Principles of Genetic Code Expansion

The site-specific incorporation of pNO2-Phe into a target protein is achieved by repurposing a stop codon, typically the amber codon (UAG), to encode the ncAA.[3][4] This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for pNO2-Phe and does not cross-react with endogenous cellular components.[3][4]

The key components of this system are:

-

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and attaches pNO2-Phe to its cognate tRNA. A commonly used scaffold for engineering new aaRSs is the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii.[3][4]

-

An Orthogonal Suppressor tRNA: A tRNA molecule with an anticodon (CUA) that recognizes the amber (UAG) stop codon. This tRNA is not recognized by any of the host cell's endogenous aaRSs but is specifically charged by the orthogonal aaRS with pNO2-Phe.

-

A Gene of Interest with an Amber Codon: The target protein's gene is mutated at the desired incorporation site to introduce a TAG codon in the mRNA sequence.

-

A Host Organism: Escherichia coli is a commonly used host for recombinant protein expression with ncAAs.[3][4][5]

When these components are present in the host cell, the orthogonal aaRS charges the suppressor tRNA with pNO2-Phe. During translation, when the ribosome encounters the UAG codon in the mRNA, the charged suppressor tRNA delivers pNO2-Phe to the ribosomal A-site, leading to its incorporation into the growing polypeptide chain.

Quantitative Data on pNO2-Phe Incorporation

The efficiency of ncAA incorporation can be influenced by several factors, including the specific ncAA, the orthogonal aaRS/tRNA pair used, the expression system, and the position of the amber codon within the gene. While extensive quantitative data for every ncAA is not always available, the following table summarizes typical yields and incorporation efficiencies for ncAAs, including pNO2-Phe, based on available literature.

| Parameter | Reported Value | Protein System | Method of Quantification |

| Protein Yield | >100 mg/L | GroEL | SDS-PAGE |

| Suppression Efficiency | ~80% of wild-type | Green Fluorescent Protein (GFP) | Fluorescence |

| Incorporation Fidelity | High | GCN4 bZIP protein | Mass Spectrometry |

Experimental Protocols

This section provides a detailed methodology for the site-specific incorporation of pNO2-Phe into a target protein in E. coli.

Plasmid Construction

-

Site-Directed Mutagenesis: Introduce an amber (TAG) codon at the desired site in your gene of interest (GOI) cloned into an expression vector (e.g., pET series). This can be achieved using standard site-directed mutagenesis kits.

-

Co-transformation: Co-transform the expression plasmid containing the GOI-TAG and a plasmid encoding the orthogonal pNO2-Phe-specific aaRS/tRNA pair (e.g., pEVOL-pNO2Phe) into a suitable E. coli expression strain (e.g., BL21(DE3)). The pEVOL series of plasmids are commonly used as they have been optimized for high yields of proteins containing ncAAs.[6]

Protein Expression

-

Starter Culture: Inoculate a single colony of the co-transformed E. coli into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C with shaking.

-

Large-Scale Culture: The following day, inoculate 1 L of LB medium containing the same antibiotics with the overnight starter culture.

-

Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Addition of pNO2-Phe: Add this compound to the culture medium to a final concentration of 1-2 mM.

-

Induction of Protein Expression: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. If using the pEVOL plasmid, also add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the aaRS.

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and solubility.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Protein Purification

-

Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, containing protease inhibitors). Lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: If the target protein has an affinity tag (e.g., His-tag), purify the protein from the clarified lysate using the appropriate affinity chromatography resin (e.g., Ni-NTA).

-

Further Purification: If necessary, perform additional purification steps such as ion-exchange or size-exclusion chromatography to achieve high purity.

Verification of pNO2-Phe Incorporation

Confirmation of successful ncAA incorporation is a critical step. Several methods can be employed:

-

Western Blotting: A primary method for initial verification. The absence of a full-length protein band in the absence of pNO2-Phe in the growth medium, and its presence when pNO2-Phe is added, provides strong evidence for successful amber suppression.

-

Mass Spectrometry: The gold standard for confirming the precise mass of the modified protein. Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact protein, which should correspond to the theoretical mass including the pNO2-Phe residue.

-

Tandem Mass Spectrometry (MS/MS): To confirm the exact site of incorporation, the purified protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by MS/MS. The fragmentation pattern of the peptide containing the UAG codon site will confirm the presence of pNO2-Phe at that specific location.

Visualizations

Signaling Pathway Diagram

The nitro group of pNO2-Phe can serve as a vibrational probe to study local environments within proteins.[1] This can be particularly useful for investigating conformational changes in signaling proteins upon ligand binding or activation. The following diagram illustrates a generic signaling pathway where a protein containing pNO2-Phe is used as a probe.

Caption: A generic signaling pathway illustrating the use of pNO2-Phe as a probe.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for incorporating pNO2-Phe into a target protein.

Caption: Experimental workflow for genetic code expansion with pNO2-Phe.

Logical Relationship Diagram

This diagram illustrates the key molecular interactions and logical flow of the genetic code expansion machinery for pNO2-Phe incorporation.

Caption: Logical relationships in pNO2-Phe incorporation machinery.

Conclusion

Genetic code expansion with this compound provides a powerful platform for the precise engineering of proteins with novel functionalities. The ability to introduce this ncAA site-specifically opens up exciting possibilities for detailed studies of protein structure and function, as well as for the development of new therapeutic and diagnostic agents. The protocols and information provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to embark on the application of this transformative technology. As the tools and methods for genetic code expansion continue to evolve, the scope of what can be achieved with custom-designed proteins is set to expand even further.

References

- 1. Probing local environments with the infrared probe: L-4-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The genetic incorporation of a distance probe into proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

4-Nitro-L-phenylalanine: A Versatile Building Block for Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-L-phenylalanine (p-NO2-Phe) is a non-proteinogenic amino acid that has emerged as a crucial building block in peptide chemistry. Its unique electronic and structural properties, conferred by the presence of a nitro group on the phenyl ring, enable a wide range of applications in drug discovery, biochemical research, and materials science. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, incorporation into peptides using both Fmoc and Boc solid-phase peptide synthesis (SPPS) strategies, and its diverse applications.

The introduction of this compound into a peptide sequence can serve multiple purposes. The nitro group can be reduced to an amine, providing a site for further chemical modification or bioconjugation.[1] This feature is particularly valuable in the development of targeted drug delivery systems and peptide-based diagnostics. Furthermore, the distinct spectroscopic properties of the nitro-phenylalanine residue allow it to function as an infrared (IR) probe or a fluorescence resonance energy transfer (FRET) quencher, facilitating the study of peptide conformation and interactions.[2][3] Its unique characteristics also make it a valuable component in the synthesis of novel therapeutic agents, including VLA-4 integrin antagonists and analogs of the marine-derived cyclic peptide kahalalide F.[2]

This guide will delve into the practical aspects of utilizing this compound, providing detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and concepts to aid researchers in harnessing the full potential of this versatile amino acid derivative.

Physicochemical and Spectroscopic Properties

This compound and its protected derivatives possess distinct physical and chemical properties that are essential to consider for their effective use in peptide synthesis. A summary of these properties is presented in the tables below.

| Property | This compound | Fmoc-4-Nitro-L-phenylalanine | Boc-4-Nitro-L-phenylalanine |

| Molecular Formula | C₉H₁₀N₂O₄ | C₂₄H₂₀N₂O₆ | C₁₄H₁₈N₂O₆ |

| Molecular Weight | 210.19 g/mol | 432.43 g/mol | 310.31 g/mol |

| Appearance | Off-white to light yellow powder | White to slight yellow to beige powder | White solid |

| Melting Point | 236-237 °C (dec.) | 213-223 °C | 105-107 °C |

| Solubility | Soluble in water | Soluble in DMF | Soluble in tert-butanol (B103910), THF |

| Optical Rotation | [α]25/D +6.8° (c = 1.3 in 3 M HCl) | Not specified | Not specified |

| CAS Number | 949-99-5 | 95753-55-2 | 33305-77-0 |

| Spectroscopic Property | This compound |

| ¹³C NMR (DMSO-d6, δ, ppm) | 36.62 (CH₂), 55.25 (CH), 123.69, 130.94, 146.73, 173.27 (COOH) |

| Mass Spectrum (ESI, m/z) | [M+Na]⁺: 455.1214 (for Fmoc derivative) |

| Absorption Edge | 435 nm |

| IR Absorption | Strong absorption of the NO₂ stretching bands |

Synthesis and Protection of this compound

The synthesis of this compound is typically achieved through the nitration of L-phenylalanine. Subsequent protection of the α-amino group with either a fluorenylmethyloxycarbonyl (Fmoc) or a tert-butyloxycarbonyl (Boc) group is necessary for its use in solid-phase peptide synthesis.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of L-phenylalanine using a mixture of concentrated nitric acid and sulfuric acid.[4]

Experimental Protocol:

-

Dissolve L-phenylalanine in concentrated sulfuric acid at 0°C.

-

Slowly add a 2:1 volume ratio of concentrated sulfuric acid to concentrated nitric acid to the stirring solution, maintaining the temperature at 0°C.

-

Allow the reaction to stir for 3 hours at 0°C.

-

Pour the reaction mixture over ice and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from hot water to obtain pure this compound.

Note: This reaction can produce a mixture of ortho, meta, and para isomers. The para isomer is the major product and can be purified by recrystallization.

Synthesis of N-α-Fmoc-4-Nitro-L-phenylalanine

The Fmoc protecting group is attached to the α-amino group of this compound using 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu).

Experimental Protocol:

-

Dissolve this compound in a 10% sodium carbonate solution.

-

Add a solution of Fmoc-OSu in acetone (B3395972) to the stirring amino acid solution.

-

Allow the reaction to stir at room temperature for 3-4 hours.

-

Acidify the reaction mixture with 1M HCl to a pH of 2-3 to precipitate the product.

-

Filter the white precipitate, wash with water, and dry under vacuum.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield pure Fmoc-4-Nitro-L-phenylalanine.

Synthesis of N-α-Boc-4-Nitro-L-phenylalanine

The Boc protecting group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[5]

Experimental Protocol:

-

Dissolve this compound (1 equivalent) in a mixture of tert-butanol, water, and sodium hydroxide (B78521) (1.1 equivalents).[5]

-

Cool the solution to 0°C and add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in tert-butanol dropwise.[5]

-

Allow the reaction mixture to stir and warm to room temperature overnight.[5]

-

Remove the tert-butanol by evaporation under reduced pressure.[5]

-

Add water to the residue and wash with ethyl acetate (B1210297) to remove any unreacted Boc₂O.[5]

-

Acidify the aqueous layer with a 10% citric acid solution to precipitate the product.[5]

-

Extract the product with ethyl acetate.[5]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-4-Nitro-L-phenylalanine as a white solid.[5]

References

The Role and Analysis of p-Nitrated Amino Acids: A Technical Guide for Researchers

An In-depth Exploration of p-Nitrated Amino Acids in Cellular Signaling, Drug Development, and Research Applications

Core Audience: Researchers, scientists, and drug development professionals.

Introduction

The post-translational modification of amino acids through nitration, particularly the addition of a nitro group to the aromatic ring of phenylalanine and tyrosine, has emerged as a critical area of investigation in biomedical research. These p-nitrated amino acids, most notably p-nitrophenylalanine (pNF) and 3-nitrotyrosine (B3424624) (3-NT), are not merely markers of cellular stress but are now recognized as active participants in a range of physiological and pathological processes. Their unique chemical properties impart novel functionalities to proteins, influencing everything from enzyme activity to complex signaling cascades. This technical guide provides a comprehensive overview of the applications of p-nitrated amino acids, detailing their roles in signaling pathways, their utility as research tools, and their potential as therapeutic targets. We present detailed experimental protocols for their study and quantitative data to facilitate comparative analysis, alongside visualizations of key pathways and workflows to aid in conceptual understanding.

Biological Significance of p-Nitrated Amino acids

The introduction of a nitro group onto an amino acid residue can profoundly alter a protein's structure and function. This modification is most frequently observed on tyrosine residues, forming 3-nitrotyrosine, a well-established marker of "nitroxidative stress" resulting from the reaction of nitric oxide (•NO) or its derivatives with reactive oxygen species (ROS).[1][2]

Impact on Protein Function and Signaling

Tyrosine nitration can modulate protein activity in several ways:

-

Alteration of Enzymatic Activity: The addition of a bulky, electron-withdrawing nitro group can directly impact the catalytic site of an enzyme, leading to either inhibition or, in some cases, a gain of function.[3]

-

Disruption of Phosphorylation-dependent Signaling: Tyrosine phosphorylation is a cornerstone of cellular signaling. The presence of a nitro group on a tyrosine residue can sterically hinder or prevent its phosphorylation by kinases, thereby disrupting downstream signaling cascades.[4]

-

Modulation of Protein-Protein Interactions: The altered chemical properties of nitrated tyrosine can affect the binding affinity of proteins for their interaction partners, influencing the assembly and disassembly of protein complexes.

-

Induction of Immunogenicity: Nitrated self-proteins can be recognized as foreign by the immune system, potentially triggering autoimmune responses.

Key Signaling Pathways Involved

Protein tyrosine nitration is intricately linked to signaling pathways governed by nitric oxide and oxidative stress. A central mechanism involves the formation of peroxynitrite (ONOO⁻), a potent nitrating agent, from the reaction of nitric oxide with superoxide (B77818) radicals.

This pathway highlights the convergence of reactive oxygen and nitrogen species leading to the formation of 3-nitrotyrosine and subsequent alterations in protein function.

Applications in Research and Drug Development

p-Nitrated amino acids serve as invaluable tools in various research and drug development applications.

p-Nitrophenylalanine as a Research Tool

-

Enzyme Substrates: p-Nitrophenyl esters of various molecules are widely used as chromogenic substrates for hydrolases like proteases, lipases, and phosphatases. The enzymatic cleavage releases p-nitrophenol, which has a distinct yellow color under alkaline conditions, allowing for simple and continuous spectrophotometric monitoring of enzyme activity.[5][6]

-

Fluorescence Quenching: The nitro group of p-nitrophenylalanine can act as a fluorescence quencher. This property is utilized in fluorescence resonance energy transfer (FRET) studies to investigate protein-protein interactions and conformational changes.[7]

-

Photoaffinity Labels: p-Nitrophenylalanine and its derivatives can be used as photoaffinity labels to identify and characterize binding sites in proteins.

-

Genetic Code Expansion: p-Nitrophenylalanine can be incorporated into proteins at specific sites using genetic code expansion techniques, providing a powerful tool to probe protein structure and function.[8]

Therapeutic and Diagnostic Implications

The association of elevated 3-nitrotyrosine levels with numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, cardiovascular diseases, and cancer, makes it a significant biomarker for disease diagnosis and prognosis.[3][9] Furthermore, the enzymes and pathways involved in protein nitration represent potential targets for therapeutic intervention.

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of p-nitrated amino acids in enzyme kinetics and inhibition studies.

Table 1: Michaelis-Menten Kinetic Parameters for Enzymes with p-Nitrophenyl Substrates

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Lipase | p-Nitrophenyl acetate (B1210297) (C2) | 1.2 | 150 | 25 | 2.1 x 10⁴ | [6] |

| α-Chymotrypsin | p-Nitrophenyl acetate | 0.04 | - | 0.0014 | 35 | [10] |

| Cytosolic Esterase (from Megachile rotundata) | p-Nitrophenylacetate | 0.124 | 0.137 µmol/s/mg | - | - | [11] |

| Alkaline Phosphatase | p-Nitrophenyl phosphate | 0.2 ± 0.0 | 12.6 ± 0.5 µmol/min | - | - | [12] |

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition).

Table 2: Inhibition Constants (IC50 and Ki) for Inhibitors Containing p-Nitrated Moieties

| Enzyme | Inhibitor | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Aldose Reductase 1 (ALR1) | Compound 3h (alkynylated amino acid derivative) | - | 41 ± 8 | - | - | [13] |

| Aldose Reductase 2 (ALR2) | Compound 3e (alkynylated amino acid derivative) | - | 12 ± 9 | - | - | [13] |

Note: The direct use of p-nitrated amino acids as standalone inhibitors with reported IC50 or Ki values is not extensively documented in the readily available literature. The table provides examples of complex inhibitors where the p-nitrated moiety might be a component or where related compounds have been studied.

Table 3: Fluorescence Quenching Data

| Fluorophore | Quencher | Stern-Volmer Constant (KSV) (M⁻¹) | Quenching Mechanism | Reference |

| Pyrene | p-Nitroaniline | - | Static and Dynamic | [10] |

| Tryptophan | 2,4-Dinitrophenyl ether derivative | 22950 (in Methanol) | - | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of p-nitrated amino acids.

Synthesis of L-p-Nitrophenylalanine

This protocol describes a common method for the nitration of L-phenylalanine.

Materials:

-

L-phenylalanine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Lead(II) Carbonate (PbCO₃)

-

Hydrogen Sulfide (B99878) (H₂S) gas

-

95% Ethanol

Procedure:

-

Dissolve 10.0 g of L-phenylalanine in 16 ml of concentrated H₂SO₄ at 0°C with stirring.

-

Slowly add 3.0 ml of concentrated HNO₃ dropwise, maintaining the temperature at approximately 0°C.

-

After the addition is complete, continue stirring for an additional 10-15 minutes.

-

Pour the reaction mixture over about 200 ml of ice and dilute with water to a total volume of approximately 700 ml.

-

Heat the solution to boiling and neutralize it with approximately 80 g of PbCO₃.

-

Filter the resulting precipitate and treat the supernatant with H₂S gas to precipitate any remaining lead ions.

-

Filter the solution again to remove the lead sulfide precipitate.

-

Reduce the volume of the filtrate to one-third by evaporation.

-

Filter the solid that forms and wash it with 95% ethanol.

-

Recrystallize the product from boiling water to obtain L-p-nitrophenylalanine with a yield of 50-55%.[15]

Western Blotting for 3-Nitrotyrosine Detection

This protocol outlines the steps for detecting nitrated proteins in a biological sample.

Materials:

-

Protein sample

-

Laemmli sample buffer

-

SDS-PAGE gel and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: anti-3-nitrotyrosine antibody

-

Secondary antibody: HRP-conjugated anti-species IgG

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Mix the protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-3-nitrotyrosine primary antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane five times with TBST for 5 minutes each.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

Mass Spectrometry-Based Identification of Nitrated Proteins

This section outlines a general workflow for identifying nitrated proteins and their specific modification sites using mass spectrometry.

Detailed Steps:

-

Protein Extraction and Digestion: Proteins are extracted from the biological sample and digested into smaller peptides using a protease such as trypsin.

-

Enrichment of Nitrated Peptides: Due to the low abundance of nitrated proteins, an enrichment step is often necessary. This can be achieved through:

-

Immunoaffinity Enrichment: Using antibodies specific to 3-nitrotyrosine to capture nitrated peptides.

-

Chemical-Based Enrichment: Involving the chemical modification of the nitro group to introduce a tag (e.g., biotin) for affinity purification.[3]

-

-

LC-MS/MS Analysis: The enriched peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

-

Data Analysis and Identification: The resulting MS/MS spectra are searched against protein databases to identify the peptide sequences. The presence of a mass shift of +45 Da on a tyrosine residue is indicative of nitration. Specialized software and manual validation are used to confirm the identification of nitrated peptides and pinpoint the exact site of modification.

Conclusion

The study of p-nitrated amino acids has provided profound insights into the molecular mechanisms underlying cellular signaling and disease. From their role as indicators of nitrosative stress to their active participation in modulating protein function, these modified amino acids are at the forefront of biochemical and medical research. The methodologies outlined in this guide, from chemical synthesis and immunodetection to advanced proteomic analysis, provide a robust toolkit for researchers to further unravel the complexities of protein nitration. The continued exploration of this field holds immense promise for the development of novel diagnostic markers and therapeutic strategies for a wide range of human diseases.

References

- 1. RECENT ADVANCES IN QUANTITATIVE NEUROPROTEOMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. Current Insights on Neurodegeneration by the Italian Proteomics Community - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]

- 9. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

- 12. Enzyme Kinetics [www2.chem.wisc.edu]

- 13. courses.edx.org [courses.edx.org]

- 14. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 15. Nitration of Tyrosine 247 Inhibits Protein Kinase G-1α Activity by Attenuating Cyclic Guanosine Monophosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]

The Probing Power of a Nitro Group: A Technical Guide to 4-Nitro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and applications of 4-Nitro-L-phenylalanine (pNO2Phe), a non-canonical amino acid that has emerged as a powerful probe for elucidating protein structure, dynamics, and interactions. Its unique spectroscopic properties and the ability for site-specific incorporation into proteins make it an invaluable tool in biochemical research and drug discovery.

Core Principles: Leveraging the Nitro Group as a Spectroscopic Reporter

The utility of this compound as a probe stems from the distinct physicochemical properties of its nitro (-NO2) group. This functional group serves as a sensitive reporter of its local microenvironment within a protein.